2,6-Di-tert-butyl-4-(1-methyl-1H-indol-3-yl)phenol
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Overview
Description
2,6-Di-tert-butyl-4-(1-methyl-1H-indol-3-yl)phenol is an organic compound that features a phenolic structure substituted with bulky tert-butyl groups and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide . The indole moiety can be introduced through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-(1-methyl-1H-indol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The indole moiety can be reduced under specific conditions.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2,6-Di-tert-butyl-4-(1-methyl-1H-indol-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex antioxidants and stabilizers.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in polymers and other materials to prevent degradation.
Mechanism of Action
The mechanism by which 2,6-Di-tert-butyl-4-(1-methyl-1H-indol-3-yl)phenol exerts its effects involves its antioxidant properties. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The indole moiety may interact with various molecular targets, including enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Used as a precursor for more complex antioxidants.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Utilized as an antioxidant in lubricant oils.
Uniqueness
2,6-Di-tert-butyl-4-(1-methyl-1H-indol-3-yl)phenol is unique due to the presence of both the indole and phenolic moieties, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as an antioxidant and its ability to interact with various molecular targets.
Properties
CAS No. |
88973-01-7 |
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Molecular Formula |
C23H29NO |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(1-methylindol-3-yl)phenol |
InChI |
InChI=1S/C23H29NO/c1-22(2,3)18-12-15(13-19(21(18)25)23(4,5)6)17-14-24(7)20-11-9-8-10-16(17)20/h8-14,25H,1-7H3 |
InChI Key |
ZOWLBEVTDRLLAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
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